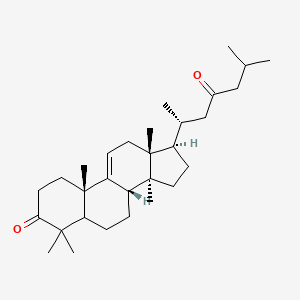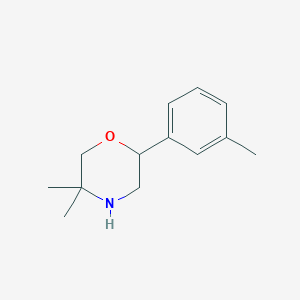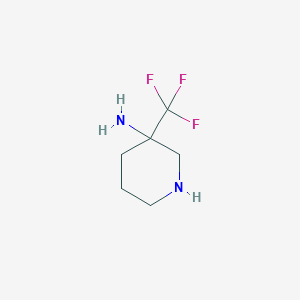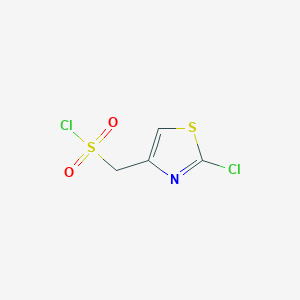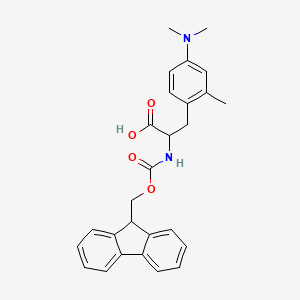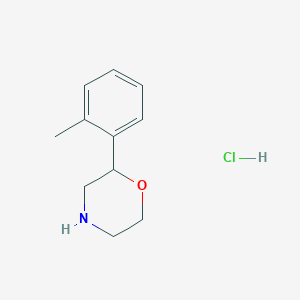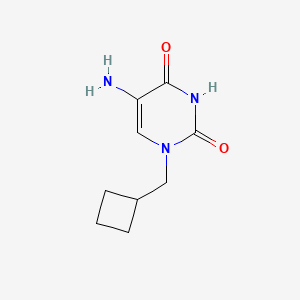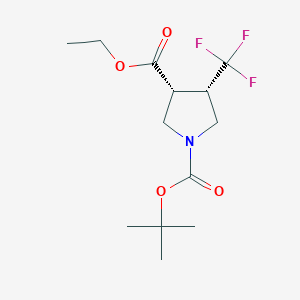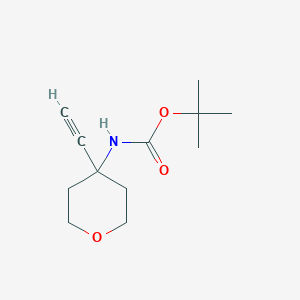
tert-butyl N-(4-ethynyloxan-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(4-ethynyloxan-4-yl)carbamate: is a chemical compound with the molecular formula C13H15NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group and an ethynyloxan moiety, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-ethynyloxan-4-yl)carbamate involves several steps. One common method involves the use of tert-butyl carbamate in palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides. These methods typically require specific reaction conditions, such as controlled temperatures and the presence of catalysts, to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(4-ethynyloxan-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, copper). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Tert-butyl N-(4-ethynyloxan-4-yl)carbamate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and the interactions between small molecules and biological macromolecules. It serves as a model compound for investigating the behavior of carbamate derivatives in biological systems.
Medicine: Its unique structure allows for the exploration of novel drug candidates with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl N-(4-ethynyloxan-4-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl N-(4-ethynylphenyl)carbamate: This compound shares a similar carbamate structure but differs in the substituent attached to the carbamate group.
Tert-butyl N-(4-hydroxycyclohexyl)carbamate: Another similar compound with a different substituent, highlighting the diversity of carbamate derivatives.
Tert-butyl N-(4,4-diethoxybutyl)carbamate: This compound features a diethoxybutyl group, showcasing the versatility of carbamate chemistry.
Uniqueness: Tert-butyl N-(4-ethynyloxan-4-yl)carbamate is unique due to its ethynyloxan moiety, which imparts distinct reactivity and properties compared to other carbamate derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl N-(4-ethynyloxan-4-yl)carbamate |
InChI |
InChI=1S/C12H19NO3/c1-5-12(6-8-15-9-7-12)13-10(14)16-11(2,3)4/h1H,6-9H2,2-4H3,(H,13,14) |
InChI Key |
UXCZUPFGNORHRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


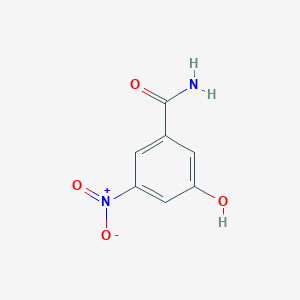


![[2-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B15239070.png)
